SX-682

CXCR1 inhibition CXCR2 inhibition receptor selectivity

Researchers studying MDSC-mediated immunosuppression and checkpoint inhibitor resistance often face limitations with CXCR2-selective or orthosteric tools. SX-682 provides balanced, allosteric dual CXCR1/2 inhibition (CXCR1 IC50 = 42 nM; CXCR2 IC50 = 20 nM). - Orally bioavailable with established in vivo dosing (500 mg/kg PO in mice) across MOC1/MOC2, LLC, and bleomycin fibrosis models. - Clinically validated Phase 2 compound; 21% ORR with pembrolizumab in anti-PD-1/CTLA-4 refractory patients. - Supplied with rigorous analytical QC; >98% HPLC purity; stable at -20°C.

Molecular Formula C19H14BF4N3O4S
Molecular Weight 467.2 g/mol
CAS No. 1648843-04-2
Cat. No. B611092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSX-682
CAS1648843-04-2
SynonymsSX-682;  SX 682;  SX682.
Molecular FormulaC19H14BF4N3O4S
Molecular Weight467.2 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O
InChIInChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28)
InChIKeySDUDZBCEHIZMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SX-682 CXCR1/2 Inhibitor Procurement Guide


SX-682 (CAS 1648843-04-2) is a small-molecule, orally bioavailable, selective allosteric inhibitor of C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) . It functions as a negative allosteric modulator, binding to a site distinct from the orthosteric ligand-binding pocket to antagonize receptor activation by tumor-secreted chemokines [1]. As of 2026, SX-682 has advanced to Phase 2 clinical trials for multiple oncology indications including metastatic castration-resistant prostate cancer, advanced non-small cell lung cancer, pancreatic adenocarcinoma, and RAS-mutated colorectal cancer [2]. The compound was developed by Syntrix Biosystems and is being investigated both as monotherapy and in combination with immune checkpoint inhibitors including pembrolizumab and nivolumab [3].

CXCR1/2 dual-pathway inhibition research in tumor microenvironment models
Negative allosteric modulation (NAM) mechanism studies without orthosteric ligand competition
Oral bioavailability for chronic in vivo dosing in rodent oncology and fibrosis models

Why SX-682 Cannot Be Substituted


Within the CXCR1/2 inhibitor class, compounds differ fundamentally in binding mechanism (allosteric versus orthosteric), receptor selectivity profile (CXCR2-selective versus CXCR1/2 dual), oral bioavailability, and clinical development stage. SX-682 is distinguished by its negative allosteric modulation mechanism, which provides a distinct pharmacological profile compared to orthosteric antagonists such as Navarixin (SCH-527123) and SB225002 [1]. Unlike AZD-5069, which exhibits >150-fold selectivity for CXCR2 over CXCR1, SX-682 potently inhibits both CXCR1 (IC50 = 42 nM) and CXCR2 (IC50 = 20 nM) [2]. Furthermore, SX-682 is one of the most clinically advanced oral CXCR1/2 inhibitors, with active Phase 2 trials across multiple solid tumor types, whereas many comparators remain in earlier development or have been discontinued [3]. Substituting a CXCR2-selective antagonist for SX-682 in experimental systems requiring dual CXCR1/2 blockade would fundamentally alter the biological outcome, as CXCR1 and CXCR2 mediate distinct yet complementary roles in myeloid-derived suppressor cell trafficking and neutrophil mobilization [4].

!
Allosteric modulation profile may not be replicated by orthosteric antagonists (e.g., Reparixin, Navarixin); mechanism-dependent pharmacology can shift.
!
CXCR2-selective agents (e.g., AZD-5069) may not achieve dual CXCR1/2 blockade, potentially altering MDSC trafficking readouts.
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Oral bioavailability and in vivo dosing validation may differ across CXCR1/2 inhibitors; route-specific exposure profiles require review.

SX-682 Quantitative Evidence


CXCR1/2 Dual Inhibition: SX-682 vs Navarixin

SX-682 is a dual CXCR1/CXCR2 inhibitor with balanced potency across both receptors, whereas Navarixin (SCH-527123/MK-7123) demonstrates markedly biased selectivity toward CXCR2 [1]. SX-682 inhibits CXCR1 with an IC50 of 42 nM and CXCR2 with an IC50 of 20 nM, yielding a CXCR1/CXCR2 IC50 ratio of approximately 2.1 . In contrast, Navarixin exhibits a CXCR2 IC50 of 2.6 nM but a CXCR1 IC50 of 36 nM, resulting in a CXCR1/CXCR2 IC50 ratio of approximately 13.8, indicating substantially weaker CXCR1 inhibition relative to CXCR2 [1]. The more balanced dual inhibition profile of SX-682 may be therapeutically significant because both CXCR1 and CXCR2 are believed to contribute to MDSC trafficking and immunosuppression in the tumor microenvironment [2].

CXCR1/2 Dual Inhibition
Head-to-head
SX-682: CXCR1 IC50 42 nM, CXCR2 20 nM (ratio ~2.1)
Navarixin: CXCR1 IC50 36 nM, CXCR2 2.6 nM (ratio ~13.8)
Supports dual-receptor blockade studies; balanced profile contrasts with CXCR2-biased inhibitors.
Reported in vitro IC50 values; dual-pathway relevance for MDSC biology requires experimental confirmation.
CXCR1 inhibition CXCR2 inhibition receptor selectivity allosteric modulator

Anti-Fibrotic Efficacy vs AZD-5069 in Lung Fibrosis

In a direct comparative study evaluating four CXCR2 antagonists in a murine bleomycin-induced lung injury model, SX-682 demonstrated superior anti-fibrotic efficacy relative to AZD-5069 and comparable efficacy to Navarixin when administered in both preventive (days 0–16) and therapeutic (days 8–16) schedules [1]. The study assessed inflammatory responses via bronchoalveolar lavage fluid analysis and lung histopathology. While all four compounds displayed anti-inflammatory effects during the early phase (day 2), with AZD-5069 and DF2755A showing greater early neutrophil influx reduction, SX-682 was specifically highlighted as being 'particularly effective in mitigating fibrosis and chronic inflammatory changes' when administered in both preventive and therapeutic schedules, even at later stages of disease progression [1]. This contrasts with AZD-5069, which, despite potent early anti-inflammatory effects, did not demonstrate the same degree of anti-fibrotic benefit in the therapeutic setting [1].

Anti-Fibrotic Outcome vs AZD-5069
Head-to-head
SX-682 mitigated fibrosis in both preventive (d0-16) and therapeutic (d8-16) schedules; AZD-5069 showed limited therapeutic-schedule benefit.
Supports therapeutic-intervention fibrosis models; not all CXCR2 antagonists show comparable late-stage efficacy.
Bleomycin murine model; qualitative ranking among four tested compounds.
pulmonary fibrosis inflammation neutrophil trafficking therapeutic efficacy

Pembrolizumab Combination in PD-1 Refractory Melanoma

In a Phase 1 dose-escalation and expansion trial (NCT03161431), SX-682 combined with pembrolizumab demonstrated objective clinical responses in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy [1]. Among 19 evaluable patients treated at the 200 mg BID dose, the objective response rate (ORR) was 21% (4 partial responses) and the disease control rate (DCR) was 63% (4 PR + 8 stable disease) [1]. Notably, DCR was significantly dose-dependent: 0% (0/9) at ≤100 mg BID, 50% (3/6) at 150 mg BID (P = 0.0440), and 63% (12/19) at 200 mg BID (P = 0.0028) [1]. Median overall survival in the 200 mg cohort was 14.7 months (95% CI, 10.5–NR) compared to 7.4 months in patients receiving ≤100 mg BID [1]. All 15 patients achieving disease control had previously progressed on both anti-PD-1 and anti-CTLA-4 therapies, representing a heavily pretreated, checkpoint-refractory population [1].

Pembrolizumab Combination (Phase 1)
Trial context
ORR 21% (4/19), DCR 63% (12/19) at 200 mg BID
Reported endpoint response in anti-PD-1 refractory melanoma; dose-dependent disease control observed (P=0.0028).
NCT03161431; heavily pretreated population (prior anti-PD-1 + anti-CTLA-4); RECIST 1.1 assessment.
immunotherapy checkpoint inhibitor resistance melanoma combination therapy

Allosteric vs Orthosteric CXCR1/2 Antagonism

SX-682 is classified as a negative allosteric modulator (NAM) of CXCR1 and CXCR2, binding to a site distinct from the orthosteric chemokine-binding pocket [1][2]. This mechanism contrasts with orthosteric antagonists such as Reparixin, Navarixin, and SB225002, which compete directly with endogenous chemokine ligands (e.g., CXCL8/IL-8, CXCL1, CXCL2) for receptor binding [3]. The allosteric binding mode of SX-682 may confer distinct pharmacological properties including probe dependence, saturability of effect, and potential for differential modulation of signaling pathways downstream of receptor activation. Additionally, SX-682 is described as a reversible antagonist, allowing for washout studies and temporal control of receptor blockade [1]. This mechanistic distinction is relevant for experimental designs where orthosteric ligand competition may confound interpretation of endogenous chemokine biology.

Allosteric vs Orthosteric Antagonism
Class-level
SX-682: negative allosteric modulator (NAM), reversible binding.
Comparators: orthosteric antagonists competing with endogenous chemokines.
Mechanistic distinction may avoid ligand-competition artifacts in CXCR1/2 signaling assays.
Classification per IUPHAR/BPS and NCI; functional consequences require assay-specific validation.
negative allosteric modulator GPCR pharmacology receptor antagonism binding mechanism

Oral Bioavailability for Chronic In Vivo Dosing

SX-682 is characterized as an orally bioavailable small-molecule inhibitor, enabling convenient chronic dosing by oral gavage in rodent models without requiring intravenous administration or specialized formulation . This property is explicitly noted across multiple authoritative sources including the NCI Drug Dictionary and IUPHAR/BPS database [1][2]. While several CXCR2 antagonists including Navarixin (SCH-527123) are also described as orally bioavailable, SX-682 has demonstrated this property across multiple published preclinical studies including murine MOC1, MOC2, and LLC tumor models as well as the bleomycin-induced lung injury model, with dosing regimens including 500 mg/kg oral gavage [3]. The validated oral bioavailability across diverse disease models reduces experimental variability associated with alternative routes of administration and better mimics the intended clinical route of administration, as SX-682 is administered orally in all ongoing clinical trials [4].

Oral Bioavailability
Class-level
Validated oral gavage at 500 mg/kg in murine tumor and fibrosis models; clinical oral dosing 25–400 mg BID.
Supports chronic oral dosing in preclinical models; reduces route-related variability.
Oral bioavailability documented across multiple studies; not all CXCR1/2 inhibitors share this validated property.
pharmacokinetics oral bioavailability in vivo dosing small molecule

SX-682 Validated Research Applications


Overcoming Anti-PD-1 Resistance in Preclinical Oncology

SX-682 is indicated for preclinical studies investigating mechanisms of resistance to PD-1/PD-L1 checkpoint blockade. The Phase 1 clinical data demonstrating a 21% objective response rate and 63% disease control rate with SX-682 (200 mg BID) plus pembrolizumab in patients refractory to both anti-PD-1 and anti-CTLA-4 therapy provides direct clinical validation of this combination strategy [1]. Preclinical studies have established that SX-682 inhibits trafficking of CXCR2+ PMN-MDSCs into tumors, enhancing the accumulation of both endogenous and adoptively transferred T cells, and improves tumor growth inhibition when combined with PD-axis immune checkpoint blockade [2]. This evidence package supports the use of SX-682 in syngeneic tumor models (e.g., MOC1, MOC2, LLC) to recapitulate and study checkpoint inhibitor resistance reversal.

Neutrophil and MDSC Trafficking Studies with Oral Dosing

For investigators conducting long-term in vivo experiments examining myeloid cell trafficking, tumor microenvironment immunosuppression, or chronic inflammation, SX-682 offers a validated orally bioavailable tool with established dosing regimens (500 mg/kg oral gavage in mice) across multiple disease models including MOC1/MOC2 oral carcinoma, LLC lung carcinoma, and bleomycin-induced pulmonary fibrosis [1][2]. This oral route eliminates the need for repeated intraperitoneal or intravenous injections, reducing animal stress and experimental variability during extended treatment protocols. The compound's allosteric mechanism further ensures that observed effects reflect modulation of CXCR1/2 signaling rather than artifacts from orthosteric ligand competition .

Therapeutic Intervention in Pulmonary Fibrosis Models

SX-682 is validated for use in pulmonary fibrosis research where therapeutic rather than prophylactic intervention is required. The direct comparative study of four CXCR2 antagonists in the bleomycin-induced lung injury model identified SX-682 as 'particularly effective in mitigating fibrosis and chronic inflammatory changes' when administered in both preventive (days 0–16) and therapeutic (days 8–16) schedules, a property not shared equally by all tested CXCR2 antagonists including AZD-5069 [1]. This therapeutic window efficacy makes SX-682 suitable for experiments designed to model clinical intervention scenarios where treatment begins after disease onset, rather than purely prophylactic designs. Researchers may also employ SX-682 to investigate CXCR1/2-dependent neutrophil and MDSC contributions to fibrotic progression, given the compound's balanced dual inhibition profile [2].

Dual CXCR1/2 Blockade vs CXCR2-Selective Inhibition

For studies requiring dissection of the distinct versus overlapping biological roles of CXCR1 and CXCR2, SX-682 provides a critical tool as a balanced dual inhibitor (CXCR1 IC50 = 42 nM; CXCR2 IC50 = 20 nM; ratio ~2.1), contrasting with CXCR2-selective antagonists such as SB225002 (>150-fold selective for CXCR2) or CXCR2-biased inhibitors like Navarixin (CXCR1/CXCR2 ratio ~13.8) [1][2]. The more balanced dual inhibition profile of SX-682 is particularly relevant in tumor immunology contexts where both CXCR1 and CXCR2 are believed to contribute to MDSC recruitment and immunosuppressive functions [3]. Investigators seeking to abrogate the entire CXCR1/2 signaling axis rather than only the CXCR2 component should prioritize SX-682 over more selective or biased comparators.

Application
Selection Property
Validation Focus
Anti-PD-1 resistance model studies
Combination immunotherapy context with reported clinical trial endpoint data
Checkpoint-refractory tumor model response; MDSC and T-cell endpoint assessment
Neutrophil/MDSC trafficking and chronic inflammation models
Orally bioavailable tool with validated long-term dosing across multiple murine disease models
MDSC recruitment kinetics; chronic oral dosing tolerability and exposure
Pulmonary fibrosis therapeutic intervention models
Reported efficacy in therapeutic (post-onset) schedules, not only prophylaxis
Fibrosis and inflammatory endpoint evaluation; late-stage intervention relevance
Dual CXCR1/2 pathway dissection vs CXCR2-selective inhibition
Balanced dual-receptor inhibition profile (CXCR1/CXCR2 ratio ~2.1)
CXCR1 vs CXCR2 role deconvolution in MDSC biology and tumor immunosuppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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